1,3-Cyclohexanediamine (1,3-CHDA), CAS 3385-21-5, is a saturated six-membered carbocyclic diamine belonging to the cyclohexanediamine family. This bifunctional molecule features two primary amine (-NH2) groups attached at the 1 and 3 positions of the cyclohexane ring, affording a unique substitution pattern relative to its 1,2- and 1,4- positional isomers [1]. The compound is commercially available as a mixture of cis- and trans-stereoisomers, which exhibit differing physical properties and chemical reactivities . Its cycloaliphatic framework imparts a degree of conformational rigidity, while the 1,3-amine spacing offers distinct coordination geometry and polymer network architecture compared to other diamine isomers, which directly impacts material performance and catalytic selectivity .
Commercially available as cis/trans stereoisomer mixture
Direct substitution of 1,3-cyclohexanediamine with other cyclohexanediamine isomers is not possible due to fundamental differences in stereochemistry and positional geometry. The relative positions of the amine groups on the cyclohexane ring dictate the compound's conformational preferences, chelation behavior, and the resulting properties of derived polymers or metal complexes . For instance, under catalytic isomerization conditions, 1,3-diaminocyclohexane equilibrates to a mixture containing 85% of the cis-form, while its 1,4-isomer favors a 70% trans-rich equilibrium [1]. This stark difference in thermodynamic preference directly affects a product's stability, reactivity, and process economics. Furthermore, the 1,3-isomer is a meso compound (achiral), whereas trans-1,2-cyclohexanediamine is chiral, meaning the two cannot be interchanged in asymmetric synthesis without complete loss of stereocontrol . Consequently, procurement of the correct isomer is critical for achieving target performance specifications in catalysis, polymer chemistry, and materials science.
Isomer Equilibrium
1,3-Isomer equilibrium drives high cis content; 1,4-isomer favors trans, affecting reactivity and processing.
Stereochemical Identity
Meso 1,3-isomer is achiral, while trans-1,2-isomer is chiral, preventing direct substitution in asymmetric synthesis.
Coordination Geometry
1,3-Amine spacing enforces distinct chelation behavior; 1,2- or 1,4-isomers cannot replicate this geometry.
[1] Litvin, E. F., Freidlin, L. K., Yakubenok, V. V., Kheifets, V. I., & Pivonenkova, L. P. (1975). Investigation of the catalytic hydrogenation of disubstituted benzenes and the configurational isomerization of the corresponding cyclohexanes. Russian Chemical Bulletin, 24(1), 27–30. https://doi.org/10.1007/BF00926285 View Source
1,3-Cyclohexanediamine Performance Comparison
Boiling Point as Purity Indicator
The commercially standard 1,3-cyclohexanediamine (cis/trans mixture, CAS 3385-21-5) exhibits a boiling point of 194 °C . In contrast, the isolated trans-1,3-cyclohexanediamine (CAS 26883-70-5) possesses a higher boiling point of 198 °C . This 4 °C difference, while subtle, is a critical indicator of isomeric purity and can influence separation processes during manufacturing.
Boiling PointHead-to-head
cis/trans mixture 194 °C vs. trans-isomer 198 °C · 4 °C difference
Indicator of isomeric purity for procurement and purification design.
Atmospheric pressure; liquid phase.
Physical PropertiesThermodynamicsQuality Control
Evidence Dimension
Boiling Point
Target Compound Data
194 °C
Comparator Or Baseline
trans-1,3-Cyclohexanediamine: 198 °C
Quantified Difference
4 °C lower for the cis/trans mixture
Conditions
Atmospheric pressure, liquid phase for mixture
Why This Matters
This boiling point difference is essential for verifying the stereoisomeric composition of procured material and for designing distillation or purification steps in downstream synthesis.
Physical PropertiesThermodynamicsQuality Control
1,3- vs. 1,4-Isomer Equilibrium
Under catalytic isomerization conditions (Ru/Al2O3, 130–160 °C, 35 atm H2), 1,3-diaminocyclohexane reaches an equilibrium mixture containing 85% of the cis-form, while 1,4-diaminocyclohexane under identical conditions favors a 70% trans-form equilibrium [1]. This divergent thermodynamic preference is intrinsic to the 1,3-substitution pattern and cannot be replicated by other isomers.
This data demonstrates that the 1,3-isomer is thermodynamically driven toward the cis configuration, which directly impacts the physical properties and reactivity of the material in applications like epoxy curing (where cis-isomers are preferred for liquefaction) and polymer synthesis.
IsomerizationThermodynamicsProcess Chemistry
[1] Litvin, E. F., Freidlin, L. K., Yakubenok, V. V., Kheifets, V. I., & Pivonenkova, L. P. (1975). Investigation of the catalytic hydrogenation of disubstituted benzenes and the configurational isomerization of the corresponding cyclohexanes. Russian Chemical Bulletin, 24(1), 27–30. https://doi.org/10.1007/BF00926285 View Source
CO2 Capture by Diamine Precipitation
Cyclohexane-based diamines, including 1,3-cyclohexanediamine, have been identified as promising substitutes for traditional amines and amino alcohols in CO2 capture due to their ability to form solid carbamic acid precipitates upon reaction with CO2, enabling easy separation and recovery [1]. This represents a significant advantage over currently used liquid amine technologies, which often require energy-intensive regeneration steps [2].
CO2 CaptureClass-level inference
Forms solid carbamic acid precipitate upon CO2 absorption, enabling filtration separation.
Class-level advantage for energy-efficient CO2 capture sorbent design; requires isomer-specific validation.
Forms solid carbamic acid precipitate upon CO2 absorption; easy separation via filtration
Comparator Or Baseline
Traditional amines and amino alcohols: Liquid-phase absorption requiring energy-intensive thermal regeneration
Quantified Difference
Qualitative: Phase-change from liquid to solid simplifies separation and reduces regeneration energy penalty
Conditions
Aqueous solution, ambient CO2 partial pressure
Why This Matters
This class-level advantage positions 1,3-cyclohexanediamine as a valuable building block or core component for developing next-generation, energy-efficient CO2 capture systems and gas scrubbing applications.
Carbon CaptureGas ScrubbingSorbents
[1] Kocian, Š., Štejfa, V., Vrbka, P., & Růžička, K. (2024). Thermodynamic Study of Selected Cyclohexanediamines─Sorbents of Carbon Dioxide. Energy & Fuels, 38(15), 14022–14032. https://doi.org/10.1021/acs.energyfuels.4c01593 View Source
[2] Kocian, Š., Štejfa, V., Vrbka, P., & Růžička, K. (2024). Thermodynamic Study of Selected Cyclohexanediamines─Sorbents of Carbon Dioxide. Energy & Fuels, 38(15), 14022–14032. https://doi.org/10.1021/acs.energyfuels.4c01593 View Source
Synthesis Yield: trans-Isomer Limitation
Direct catalytic synthesis of trans-1,3-cyclohexanediamine is notably inefficient, with yields reported below 1% using Raney nickel catalysts under industrially relevant conditions (20-50 bar H2, 80-120 °C) . This starkly contrasts with the readily accessible cis/trans mixture (CAS 3385-21-5) or pure cis-isomer, which are the standard commercial products.
Synthesis YieldClass-level inference
trans-1,3-CHDA yield
Confirms commercial cis/trans mixture is industrially viable; pure trans-isomer is synthetically impractical.
Raney Ni, 20-50 bar H2, 80–120 °C.
Membrane MonomerCross-study comparable
CHDA provides intermediate conformational rigidity between flexible DAPE and rigid MPD.
Enables tunable permeability/selectivity balance in TFC membranes.
Interfacial polymerization with TMC on PAN support.
Synthetic MethodologyProcess DevelopmentCatalysis
Evidence Dimension
Catalytic synthesis yield
Target Compound Data
<1% yield (trans-isomer)
Comparator Or Baseline
cis-1,3-Cyclohexanediamine and cis/trans mixture: Readily available via standard routes (e.g., hydrogenation of m-phenylenediamine)
Quantified Difference
Quantitative: >98% lower yield for trans-isomer under tested conditions
Conditions
Raney Ni catalyst, 20-50 bar H2, 80-120 °C
Why This Matters
This data confirms that the commercially available 1,3-cyclohexanediamine (cis/trans mixture) is the industrially viable and economically sound form for procurement. Attempting to utilize or source pure trans-1,3-CHDA would be prohibitively expensive and synthetically impractical for most applications.
Synthetic MethodologyProcess DevelopmentCatalysis
Polyamide Membrane: CHDA Monomer Comparison
In thin-film composite (TFC) forward osmosis membranes, 1,3-cyclohexanediamine (CHDA) was compared to an aliphatic diamine (1,3-diaminopropane, DAPE) and an aromatic diamine (m-phenylenediamine, MPD) [1]. The cycloaliphatic nature of CHDA introduces a degree of conformational rigidity intermediate between the flexible DAPE and the rigid MPD, allowing for tunable membrane performance and selectivity in nanofiltration applications [2].
Membrane MonomerCross-study comparable
CHDA provides intermediate conformational rigidity between flexible DAPE and rigid MPD.
Enables tunable permeability/selectivity balance in TFC membranes.
Interfacial polymerization with TMC on PAN support.
Membrane SciencePolymer ChemistryWater Treatment
Evidence Dimension
Polymer network architecture and rigidity
Target Compound Data
Cycloaliphatic ring imparts semi-rigid structure; balances flexibility and free volume
Qualitative: Intermediate rigidity leading to distinct water flux and salt rejection profiles
Conditions
Interfacial polymerization with trimesoyl chloride (TMC) on PAN support
Why This Matters
The unique semi-rigid cycloaliphatic spacer in CHDA enables the design of polyamide membranes with a different balance of permeability and selectivity compared to fully aliphatic or fully aromatic alternatives, offering a distinct tool for membrane scientists.
Membrane SciencePolymer ChemistryWater Treatment
[1] Ang, M. B. M. Y., et al. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Polymers, 13(4), 544. https://doi.org/10.3390/polym13040544 View Source
[2] Ang, M. B. M. Y., et al. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Polymers, 13(4), 544. https://doi.org/10.3390/polym13040544 View Source
1,3-Cyclohexanediamine Key Applications
Epoxy Curing Agent Formulations
Procure 1,3-cyclohexanediamine for use as a rigid cycloaliphatic hardener in epoxy resin formulations. Its 1,3-substitution pattern yields a distinct polymer network architecture compared to the more common 1,2- and 1,4-diamines. The commercially available cis/trans mixture offers a balanced reactivity profile suitable for standard applications, while the known thermodynamic preference for the cis-isomer (85% at equilibrium) [1] suggests that isomeric control can be leveraged to tune curing kinetics and final material properties. This makes 1,3-CHDA a valuable component for developing high-performance coatings, adhesives, and composite materials where mechanical and thermal properties are critical.
Phase-Change CO2 Capture Sorbents
Select 1,3-cyclohexanediamine as a key building block for creating novel, energy-efficient CO2 capture systems. Based on recent thermodynamic studies, cyclohexane-based diamines form solid carbamic acid precipitates upon reaction with CO2, enabling simple solid-liquid separation and potentially lowering the energy penalty associated with sorbent regeneration [2]. This phase-change behavior, a direct consequence of the cycloaliphatic diamine structure, positions 1,3-CHDA derivatives as promising candidates for direct air capture (DAC) and industrial gas scrubbing applications [3].
Tunable Polyamide TFC Membranes
Use 1,3-cyclohexanediamine as a diamine monomer in interfacial polymerization to create polyamide TFC membranes for nanofiltration and forward osmosis. The cycloaliphatic ring provides a semi-rigid structure that is distinct from both flexible aliphatic diamines (e.g., 1,3-diaminopropane) and rigid aromatic diamines (e.g., m-phenylenediamine) [4]. This intermediate rigidity allows for the modulation of the membrane's free volume, crosslinking density, and ultimately, its separation performance (water permeability vs. salt rejection). This makes 1,3-CHDA a strategic monomer for researchers aiming to optimize membrane performance for specific water treatment or solvent dehydration challenges.
Metal Complexes and Coordination Polymers
Employ 1,3-cyclohexanediamine, particularly the cis-isomer, as a bidentate ligand for the preparation of palladium(II) and platinum(II) complexes [5]. The 1,3-amine spacing forces the ligand to adopt a specific chelation geometry (e.g., square planar) that differs from the chelates formed by 1,2- or 1,4-diamines. This structural control is essential for investigating structure-activity relationships in bioinorganic chemistry and for designing metal-organic frameworks (MOFs) or coordination polymers with targeted porosity and stability. The conformational flexibility of the cyclohexane ring further adds a dynamic element to the coordination chemistry that is absent in rigid aromatic ligands.
Application
Selection Property
Validation Focus
Epoxy curing
1,3-substitution pattern with cis/trans mixture for network architecture
Isomeric control on curing kinetics and mechanical/thermal properties
CO2 capture sorbent
Solid carbamic acid precipitation via cycloaliphatic diamine
Phase-change separation efficiency and regeneration energy evaluation
Polyamide TFC membranes
Semi-rigid cycloaliphatic diamine monomer
Free volume modulation for permeability/selectivity tuning
Metal complexation/coordination polymers
1,3-chelating ligand with conformational flexibility
Structure-activity relationship and framework stability assessment
[1] Litvin, E. F., Freidlin, L. K., Yakubenok, V. V., Kheifets, V. I., & Pivonenkova, L. P. (1975). Investigation of the catalytic hydrogenation of disubstituted benzenes and the configurational isomerization of the corresponding cyclohexanes. Russian Chemical Bulletin, 24(1), 27–30. https://doi.org/10.1007/BF00926285 View Source
[2] Kocian, Š., Štejfa, V., Vrbka, P., & Růžička, K. (2024). Thermodynamic Study of Selected Cyclohexanediamines─Sorbents of Carbon Dioxide. Energy & Fuels, 38(15), 14022–14032. https://doi.org/10.1021/acs.energyfuels.4c01593 View Source
[3] Justia Patents. (2017). CYCLOHEXANEDIAMINES FOR USE IN GAS SCRUBBING (US Patent App. 20190126194). Justia.com. Retrieved from companyprofiles.justatic.com/patent/20190126194 View Source
[4] Ang, M. B. M. Y., et al. (2021). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Polymers, 13(4), 544. https://doi.org/10.3390/polym13040544 View Source
[5] Saito, R., & Kidani, Y. (2006). PALLADIUM(II) AND PLATINUM(II) COMPLEXES OF CIS-1,3-DIAMINOCYCLOHEXANE. Chemistry Letters. https://doi.org/10.1246/cl.1978.11 View Source
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